molecular formula C17H20BrN5O2 B2778971 7-(3-bromobenzyl)-8-(diethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 476480-95-2

7-(3-bromobenzyl)-8-(diethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2778971
CAS RN: 476480-95-2
M. Wt: 406.284
InChI Key: FMMVHGJITFLJMM-UHFFFAOYSA-N
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Description

7-(3-bromobenzyl)-8-(diethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BBD, is a synthetic compound that belongs to the family of purine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Bromophenols and Nucleoside Base Derivatives Synthesis

The compound , through its structural similarity to bromophenols coupled with nucleoside bases, has been explored for its potential in synthesizing novel compounds with possible biological activities. For instance, research involving the red alga Rhodomela confervoides led to the isolation of new bromophenols C-N coupled with nucleoside base derivatives. These compounds, including brominated tetrahydroisoquinolines and a brominated tyrosine derivative, exemplify the diverse synthetic applications of bromobenzyl purine derivatives in deriving new molecules with potential pharmacological uses (Ma et al., 2007).

Unusual Reaction Patterns in Organic Synthesis

Another area of research highlights the compound's relevance in organic synthesis, particularly in demonstrating unusual reaction patterns. For example, the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in dimethylformamide (DMF) yielded unexpected products, shedding light on novel nucleophilic substitution reactions and the impact of reaction conditions on product formation (Khaliullin & Shabalina, 2020).

Synthesis of Saframycin Models

The structure of 7-(3-bromobenzyl)-8-(diethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione also contributes to the field of anticancer research, particularly in the synthesis of saframycin models. Researchers have utilized similar structures to create novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, showcasing the compound's utility in developing potential anticancer agents (Saito et al., 1997).

Protective Group Strategy in Nucleoside Synthesis

The compound's structural framework aids in the exploration of protective group strategies in nucleoside synthesis. Research on thietanyl protection for synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones highlights innovative approaches to overcoming challenges in synthesizing nucleoside analogs with specific substitutions, which are crucial for developing therapeutic agents (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

7-[(3-bromophenyl)methyl]-8-(diethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O2/c1-4-22(5-2)16-19-14-13(15(24)20-17(25)21(14)3)23(16)10-11-7-6-8-12(18)9-11/h6-9H,4-5,10H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMVHGJITFLJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-bromobenzyl)-8-(diethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS RN

476480-95-2
Record name 7-(3-BROMOBENZYL)-8-(DIETHYLAMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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